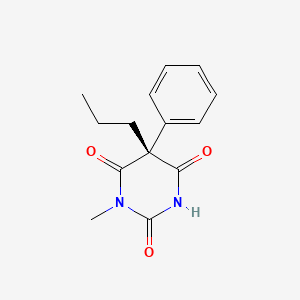
(-)-1-Methyl-5-phenyl-5-propylbarbituric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-1-Methyl-5-phenyl-5-propylbarbituric acid: is a barbiturate derivative known for its sedative and hypnotic properties. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative, hypnotic, and anticonvulsant effects. This particular compound is characterized by its unique structure, which includes a methyl group, a phenyl group, and a propyl group attached to the barbituric acid core.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-1-Methyl-5-phenyl-5-propylbarbituric acid typically involves the condensation of urea with malonic acid derivatives. The process begins with the preparation of diethyl malonate, which is then alkylated with appropriate alkyl halides to introduce the methyl, phenyl, and propyl groups. The alkylated malonate is then subjected to a cyclization reaction with urea under acidic or basic conditions to form the barbituric acid core. The final product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps are optimized to achieve high yields and purity, often involving multiple recrystallization steps and advanced chromatographic techniques.
化学反应分析
Types of Reactions:
Oxidation: (-)-1-Methyl-5-phenyl-5-propylbarbituric acid can undergo oxidation reactions, particularly at the phenyl and propyl groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the barbituric acid core, potentially converting them to hydroxyl groups.
Substitution: The compound can undergo substitution reactions, especially at the phenyl group, where electrophilic aromatic substitution can introduce various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating mixtures or halogenating agents under acidic conditions.
Major Products Formed:
Oxidation: Hydroxylated derivatives of the phenyl and propyl groups.
Reduction: Hydroxylated barbituric acid derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学研究应用
Chemistry:
- Used as a model compound in studies of barbiturate synthesis and reactivity.
- Investigated for its potential as a precursor in the synthesis of more complex barbiturate derivatives.
Biology:
- Studied for its effects on the central nervous system, particularly its sedative and hypnotic properties.
- Used in research on the mechanisms of action of barbiturates and their interactions with neurotransmitter receptors.
Medicine:
- Explored for its potential therapeutic applications as a sedative and anticonvulsant.
- Investigated for its pharmacokinetics and pharmacodynamics in animal models.
Industry:
- Utilized in the development of pharmaceutical formulations containing barbiturate derivatives.
- Studied for its stability and shelf-life in various formulations.
作用机制
Molecular Targets and Pathways: (-)-1-Methyl-5-phenyl-5-propylbarbituric acid exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA) at the GABA_A receptor. This interaction increases the influx of chloride ions into neurons, leading to hyperpolarization and decreased neuronal excitability. The compound binds to a specific site on the GABA_A receptor, distinct from the binding sites of benzodiazepines and other GABAergic drugs.
相似化合物的比较
Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties but differing in its substitution pattern.
Secobarbital: A barbiturate with a different alkyl substitution, leading to variations in its pharmacokinetic profile.
Thiopental: A barbiturate used primarily as an anesthetic, with a sulfur atom replacing one of the oxygen atoms in the barbituric acid core.
Uniqueness: (-)-1-Methyl-5-phenyl-5-propylbarbituric acid is unique due to its specific substitution pattern, which influences its pharmacological properties and metabolic stability. The presence of the methyl, phenyl, and propyl groups contributes to its distinct binding affinity and efficacy at the GABA_A receptor, differentiating it from other barbiturates.
属性
CAS 编号 |
37120-83-5 |
|---|---|
分子式 |
C14H16N2O3 |
分子量 |
260.29 g/mol |
IUPAC 名称 |
(5R)-1-methyl-5-phenyl-5-propyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H16N2O3/c1-3-9-14(10-7-5-4-6-8-10)11(17)15-13(19)16(2)12(14)18/h4-8H,3,9H2,1-2H3,(H,15,17,19)/t14-/m1/s1 |
InChI 键 |
ZPEFWBKTKHZGQU-CQSZACIVSA-N |
手性 SMILES |
CCC[C@]1(C(=O)NC(=O)N(C1=O)C)C2=CC=CC=C2 |
规范 SMILES |
CCCC1(C(=O)NC(=O)N(C1=O)C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


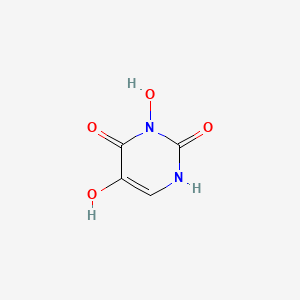
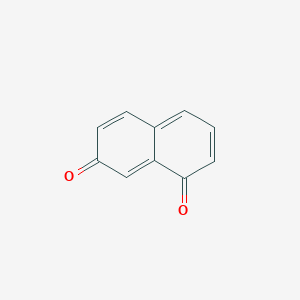
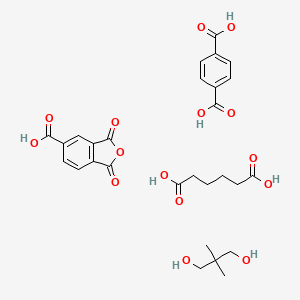

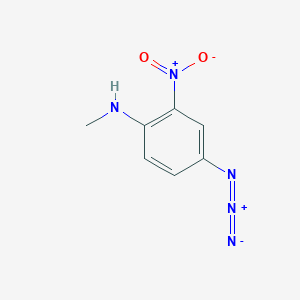
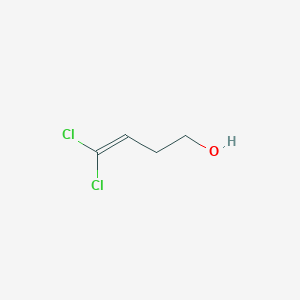
![Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine](/img/structure/B14660461.png)

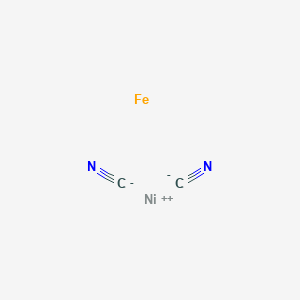
![2-[2-(tert-Butylperoxy)propan-2-yl]-1,3,5-trimethylbenzene](/img/structure/B14660478.png)
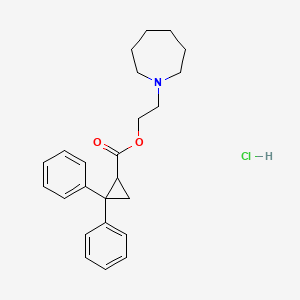
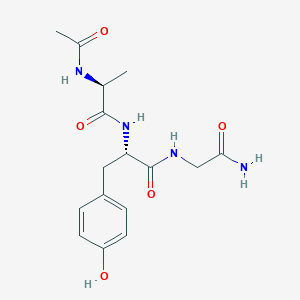
![N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline](/img/structure/B14660499.png)

